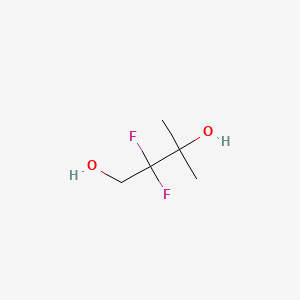![molecular formula C7H12O4 B14030413 [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid CAS No. 87319-12-8](/img/structure/B14030413.png)
[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid is an organic compound with a molecular formula of C7H12O4 It is a derivative of acetic acid, featuring a dioxolane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with acetic anhydride under acidic conditions. The reaction is carried out at a controlled temperature to ensure the formation of the desired product. The reaction mechanism involves the esterification of the hydroxyl group of the dioxolane ring with acetic anhydride, followed by hydrolysis to yield the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxolane ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxolane derivatives.
Wissenschaftliche Forschungsanwendungen
[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(4S)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid: A closely related compound with a similar dioxolane ring structure.
2,2-Dimethyl-1,3-dioxolane-4-methanol: A precursor in the synthesis of [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the dioxolane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
87319-12-8 |
|---|---|
Molekularformel |
C7H12O4 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetic acid |
InChI |
InChI=1S/C7H12O4/c1-7(2)10-4-5(11-7)3-6(8)9/h5H,3-4H2,1-2H3,(H,8,9)/t5-/m0/s1 |
InChI-Schlüssel |
OIUZBDNWEHNDHO-YFKPBYRVSA-N |
Isomerische SMILES |
CC1(OC[C@@H](O1)CC(=O)O)C |
Kanonische SMILES |
CC1(OCC(O1)CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14030344.png)






![(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B14030376.png)
![Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14030383.png)




